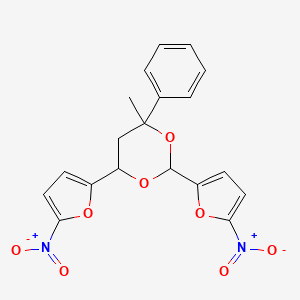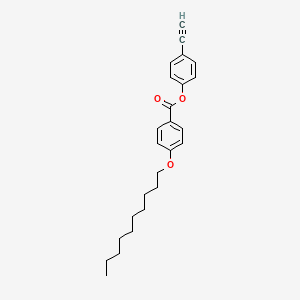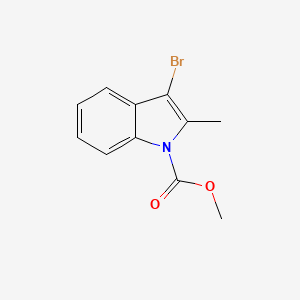![molecular formula C11H29N3O3Si2 B12553491 N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine CAS No. 183953-50-6](/img/structure/B12553491.png)
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is a chemical compound known for its unique structure and properties This compound features a glycine backbone with a pentamethyldisiloxanyl group attached via an aminoethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine typically involves the reaction of glycine with a pentamethyldisiloxanyl-substituted amine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine involves its interaction with specific molecular targets. The pentamethyldisiloxanyl group may enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved in its action include modulation of enzyme activities and interactions with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Fmoc-amino)ethyl]glycine tert-butylester hydrochloride
- Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate
- Diethylenetriaminepentaacetic acid
Uniqueness
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced stability and specific interactions with target molecules.
Eigenschaften
CAS-Nummer |
183953-50-6 |
|---|---|
Molekularformel |
C11H29N3O3Si2 |
Molekulargewicht |
307.54 g/mol |
IUPAC-Name |
2-[2-[2-[[dimethyl(trimethylsilyloxy)silyl]amino]ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C11H29N3O3Si2/c1-18(2,3)17-19(4,5)14-9-8-12-6-7-13-10-11(15)16/h12-14H,6-10H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
WDWBIACFGKOCAN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)NCCNCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

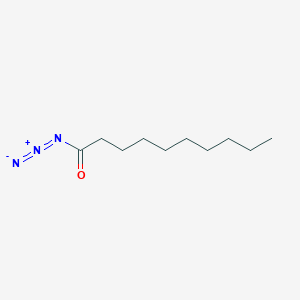
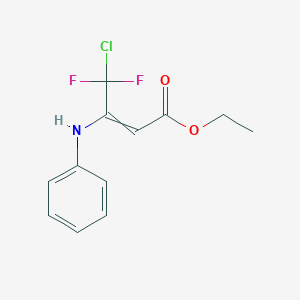

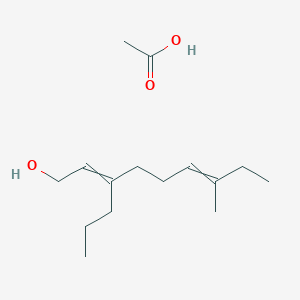
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

